molecular formula C₁₂H₁₀KO₄S B1142406 4-Biphenylyl Sulfate Potassium Salt CAS No. 16063-84-6

4-Biphenylyl Sulfate Potassium Salt

Cat. No.: B1142406
CAS No.: 16063-84-6
M. Wt: 289.37
Attention: For research use only. Not for human or veterinary use.
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Description

4-Biphenylyl Sulfate Potassium Salt is a high-purity research compound supplied as a potassium salt to enhance its stability and water solubility. This biochemical is designed for use in laboratory research, particularly in the fields of analytical chemistry, toxicology, and pharmacology. As a sulfate ester conjugate, it serves as a valuable standard or tracer in mass spectrometry and chromatography to study the metabolic fate of biphenyl and related aromatic compounds. Research into biphenyls often focuses on their metabolism, with studies indicating that biphenyl is hydroxylated in biological systems to form various hydroxybiphenyls, which are subsequently conjugated with sulfate or glucuronic acid . The formation of such sulfate conjugates is a common Phase II metabolic reaction, catalyzed by sulfotransferase (SULT) enzymes, which increases the water-solubility of compounds for excretion . This makes this compound a critical tool for investigating these metabolic pathways. Furthermore, compounds containing the biphenyl moiety are of interest in materials science, as biphenyl groups are known to engage in pi-pi stacking interactions, which can influence the properties of polymers and other advanced materials . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;(4-phenylphenyl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S.K/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULZWJPOJVBDEU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9KO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Aryl Sulfate Derivatives Within Biotransformation Pathways

Sulfation is a pivotal Phase II biotransformation reaction that plays a critical role in the metabolism of a vast array of xenobiotics—foreign compounds such as drugs and environmental chemicals—as well as endogenous substances like hormones and neurotransmitters. nih.govyouarethehealer.orgoup.com This process is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). oup.comuef.fi The fundamental purpose of sulfation is to conjugate a sulfo group (SO3-) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate molecule. nih.gov

This conjugation typically results in a metabolite that is more water-soluble and less biologically active than the parent compound, facilitating its excretion from the body via urine or bile. youarethehealer.orgoup.com Consequently, sulfation is generally considered a detoxification pathway. youarethehealer.orgoup.com It is characterized as a high-affinity, low-capacity pathway, distinguishing it from other conjugation reactions like glucuronidation, which is a low-affinity, high-capacity system. uef.fi

However, the role of sulfation is not exclusively for detoxification. In certain instances, the addition of a sulfate (B86663) group can lead to the bioactivation of procarcinogens, forming highly reactive electrophilic metabolites that can be mutagenic and carcinogenic. oup.comnih.gov The balance between detoxification and bioactivation is a key area of toxicological research. Aryl sulfotransferases, which act on phenolic compounds, are the primary type of SULTs involved in xenobiotic biotransformation. taylorandfrancis.comwikipedia.org

Academic Significance of Biphenyl Sulfate Conjugates As Metabolites and Signaling Modulators

Biphenyl (B1667301) and its chlorinated derivatives, polychlorinated biphenyls (PCBs), are persistent environmental pollutants that accumulate in the food chain and pose risks to human and ecosystem health. nih.govresearchgate.netin.govnih.gov Understanding their metabolic fate is essential for assessing their toxicity. The metabolism of these compounds in eukaryotes is often initiated by oxidation via cytochrome P450 enzymes, producing hydroxylated metabolites (e.g., hydroxybiphenyls and OH-PCBs). wikipedia.org These hydroxylated intermediates then undergo Phase II conjugation, with sulfation being a significant pathway. ndl.go.jp

4-Biphenylyl sulfate (B86663) is a major metabolite of biphenyl, formed by the sulfation of its hydroxylated precursor, 4-hydroxybiphenyl. ndl.go.jp In environmental research, the presence of such sulfate conjugates in biological samples serves as a biomarker of exposure to the parent compounds. Studies in rats have shown that 4-hydroxy-biphenyl-O-sulfate (in its potassium salt form) is a major component of urine crystals and bladder calculi induced by biphenyl administration, a phenomenon attributed to its lower solubility compared to other sulfate conjugates. ndl.go.jp

Beyond their role as simple metabolic byproducts, there is growing evidence that biphenyl sulfate conjugates function as signaling modulators. A significant finding in this area is that sulfated metabolites of PCBs are high-affinity ligands for transthyretin (TTR), a crucial transport protein for thyroid hormones. nih.govnih.gov Research has demonstrated that several PCB sulfates bind to human TTR with affinities comparable to that of the natural ligand, L-thyroxine (T4). nih.gov This interaction is considered a significant mechanism in the thyroid-disrupting effects of PCBs, as the displacement of T4 from TTR can alter thyroid hormone homeostasis. nih.govnih.gov This discovery was particularly noteworthy because while their precursor OH-PCBs were known to bind TTR, the finding that the supposedly "inactivated" sulfate conjugates also bind with high affinity points to a more complex biological role for these metabolites. nih.gov

Molecular and Cellular Interactions of Biphenyl Sulfates in Biological Systems

Ligand-Protein Interactions and Binding Affinity

The interaction between small molecules and proteins is a cornerstone of biological function and therapeutic intervention. In the context of biphenyl (B1667301) sulfates, their binding to specific proteins, particularly thyroid hormone transport proteins, has been a subject of significant research. This section delves into the specifics of these interactions, focusing on binding affinity, structural basis, and competitive dynamics.

High-Affinity Binding to Thyroid Hormone Transport Proteins (e.g., Transthyretin)

Biphenyl sulfates have demonstrated a notable ability to bind with high affinity to thyroid hormone transport proteins, most prominently transthyretin (TTR). TTR is a crucial protein responsible for the transport of thyroxine (T4) and retinol (B82714) (vitamin A) in the blood and cerebrospinal fluid. nih.gov The binding of exogenous compounds to TTR can interfere with its normal function, a key mechanism in xenobiotic-mediated thyroid disruption. nih.gov

Studies have shown that certain polychlorinated biphenyl (PCB) sulfates can bind to the high-affinity T4 binding site on human TTR with equilibrium dissociation constants (Kd) in the low nanomolar range. For instance, five lower-chlorinated PCB sulfates exhibited Kd values ranging from 4.8 to 16.8 nM, which is comparable to the binding affinity of the natural ligand, T4 (Kd of 4.7 nM). nih.gov This high affinity suggests that biphenyl sulfates can effectively compete with endogenous hormones for binding to TTR. The sulfation of hydroxylated PCBs has been shown to significantly enhance their binding affinity for TTR, making them potent ligands. nih.govnih.gov This underscores the importance of the sulfate (B86663) group in mediating these strong interactions.

The ability of these compounds to bind with such high affinity has implications for both their potential as therapeutic agents and their role as endocrine disruptors. Small molecules that bind tightly to TTR can stabilize its tetrameric structure, a promising strategy for treating TTR-related amyloidosis. nih.govnih.gov

Structural Basis of Biphenyl Sulfate-Protein Complex Formation

The high-affinity binding of biphenyl sulfates to transthyretin (TTR) is underpinned by specific structural interactions within the protein's binding sites. TTR possesses two funnel-shaped binding sites for its natural ligand, thyroxine (T4), located at the interface of its dimer-dimer structure. pnas.org X-ray crystallography and molecular docking simulations have provided detailed insights into how biphenyl sulfates occupy these sites. nih.govpdbj.org

These studies reveal that the biphenyl core of the ligands positions itself within the hydrophobic pocket of the binding site. The sulfate group, a key feature of these compounds, plays a crucial role in forming strong interactions. It can form hydrogen bonds and electrostatic interactions with key amino acid residues, such as Lysine 15 and Glutamic acid 54, which are also involved in binding the alanyl moiety of T4. nih.gov The orientation of the biphenyl rings and the position of the sulfate group can vary, leading to different binding modes, often described as "forward" and "reverse" binding. nih.gov

The structural fit and the network of interactions, including hydrophobic contacts and hydrogen bonds, between the biphenyl sulfate and the amino acid residues lining the binding pocket are the primary determinants of the high binding affinity. nih.gov This structural understanding is crucial for the rational design of even more potent and specific TTR ligands for therapeutic purposes.

Competitive Binding Studies with Endogenous Ligands

Competitive binding studies are essential for understanding the potential physiological impact of biphenyl sulfates. These studies have consistently demonstrated that biphenyl sulfates can effectively displace the endogenous ligand, thyroxine (T4), from its binding sites on transthyretin (TTR). nih.gov This competitive displacement is a direct consequence of their high binding affinity for the same sites. nih.govnih.gov

Fluorescence probe displacement assays are a common method used to quantify this competition. nih.gov In these assays, a fluorescent probe that binds to TTR is displaced by the competing ligand, leading to a change in fluorescence that can be measured to determine the binding affinity of the test compound. Such studies have confirmed that various polychlorinated biphenyl (PCB) sulfates can compete with and displace T4 from TTR, with potencies similar to or even greater than T4 itself. nih.govnih.gov

Modulation of Protein Conformation and Fibrillogenesis

Beyond simple binding, the interaction of biphenyl sulfates with proteins like transthyretin (TTR) can have profound effects on the protein's structure and its propensity to form amyloid fibrils. This section explores how these small molecules can inhibit the pathological aggregation of TTR.

Inhibition of Transthyretin Amyloid Fibril Formation by Biphenyl Sulfates

A significant and therapeutically relevant property of biphenyl sulfates is their ability to inhibit the formation of amyloid fibrils by transthyretin (TTR). TTR-related amyloidosis is a group of diseases caused by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into insoluble amyloid fibrils that deposit in various tissues. nih.govpnas.org

Biphenyl sulfates, by binding to the thyroxine-binding sites on TTR, act as stabilizers of the native tetrameric structure. nih.govnih.gov This stabilization prevents the initial and rate-limiting step of amyloidogenesis: the dissociation of the tetramer into amyloid-prone monomers. nih.govnih.gov In vitro studies have demonstrated that polychlorinated biphenyl (PCB) sulfates are effective inhibitors of acid-induced TTR amyloid fibril formation. nih.gov The inhibitory potency of these compounds often correlates with their binding affinity for TTR. nih.gov

The addition of a sulfate group to biphenyl structures has been shown to be a valuable chemical modification for enhancing their anti-amyloidogenic properties. nih.gov This finding has opened up avenues for designing novel and more potent inhibitors of TTR amyloidosis. Natural products and various synthetic compounds, including those with biphenyl scaffolds, have been investigated for their potential to inhibit TTR amyloidogenesis, with some showing promising results. elsevierpure.com

Mechanistic Insights into Anti-Fibrillogenic Activity

The primary mechanism by which biphenyl sulfates inhibit transthyretin (TTR) fibril formation is through the kinetic stabilization of the native tetrameric state of the protein. nih.gov The TTR tetramer is not prone to aggregation, whereas the monomeric form is the key precursor to amyloid fibril formation. nih.gov By binding within the two thyroxine (T4) binding sites located at the dimer-dimer interface, biphenyl sulfates essentially "clamp" the subunits together, increasing the energy barrier for tetramer dissociation. nih.govpnas.org

This stabilization shifts the equilibrium away from the amyloidogenic monomer, thereby hindering the entire aggregation cascade. nih.gov The binding of these small molecules helps to maintain the normal, functional conformation of TTR. The effectiveness of this inhibition is directly linked to the affinity of the ligand for the T4 binding sites. nih.gov

Interaction with Enzymatic Systems Beyond Primary Metabolism

Biphenyl sulfates, including 4-biphenylyl sulfate potassium salt, are metabolites of biphenyl compounds. Their interaction with various enzymatic systems is a critical area of study for understanding their biological effects.

Sulfotransferases (SULTs) are a family of enzymes that catalyze the transfer of a sulfonate group from a donor molecule, most commonly 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. nih.gov This process, known as sulfation, is crucial for the metabolism and detoxification of a wide range of endogenous and xenobiotic compounds. nih.gov

Research has shown that hydroxylated polychlorinated biphenyls (OH-PCBs), the precursors to PCB sulfates, can act as both substrates and inhibitors of sulfotransferases. nih.gov The specific interaction depends on the structure of the OH-PCB congener. nih.gov For instance, studies with rat sulfotransferases have demonstrated that the position and number of hydroxyl and chlorine substituents on the biphenyl rings significantly influence their affinity for the enzyme. nih.gov

The formation of biphenyl sulfates is catalyzed by cytosolic sulfotransferases. nih.gov These enzymes play a role in the metabolism of various compounds, including steroids and bile acids. wikipedia.org The activity of sulfotransferases can be modulated by the presence of different biphenyl sulfate congeners, potentially leading to altered metabolism of other endogenous or exogenous substrates.

Arylsulfatases are enzymes that hydrolyze sulfate esters. Arylsulfatase A (ARSA) and Arylsulfatase B (ARSB) are two key enzymes in this family, primarily located in lysosomes. wikipedia.orgmedlineplus.gov

Arylsulfatase A (ARSA): ARSA is responsible for the breakdown of cerebroside-3-sulfate, a component of the myelin sheath. wikipedia.org Deficiencies in ARSA activity lead to metachromatic leukodystrophy, a severe neurological disorder. nih.govnih.gov While direct studies on the influence of this compound on ARSA activity are limited, the enzyme's primary function is the hydrolysis of sulfated lipids. wikipedia.org

Arylsulfatase B (ARSB): ARSB, also known as N-acetylgalactosamine-4-sulfatase, is crucial for the degradation of the glycosaminoglycans (GAGs) chondroitin-4-sulfate (C4S) and dermatan sulfate. medlineplus.govnih.gov Reduced ARSB activity has been associated with various pathological conditions, including cystic fibrosis and certain cancers. nih.govwikipedia.org The activity of ARSB can be inhibited by ions such as chloride and phosphate. mdpi.comuic.edu Given that ARSB acts on sulfated molecules, it is plausible that biphenyl sulfates could interact with this enzyme, potentially influencing its activity. However, specific studies on this compound are needed to confirm this.

Cellular Uptake and Intracellular Distribution in Model Cell Systems (e.g., N27, SH-SY5Y, HepG2 cells in non-human studies)

The cellular uptake and subsequent intracellular distribution of biphenyl sulfates are critical determinants of their biological effects. Studies using various model cell lines have provided insights into these processes.

Congener-Dependent Uptake: Research has demonstrated that the cellular uptake of PCB sulfates is dependent on the specific structure of the congener. nih.gov For example, in neural (N27 and SH-SY5Y) and hepatic (HepG2) cell lines, different PCB sulfate congeners exhibit varied uptake efficiencies. nih.gov

N27 and SH-SY5Y Cells: In studies with these neural cell lines, it was observed that 4-PCB 52 sulfate was taken up, whereas 4′-PCB 3 sulfate, 4-PCB 8 sulfate, and 4-PCB 11 sulfate were not, highlighting the structural specificity of the uptake mechanism. nih.gov

HepG2 Cells: HepG2 cells, a human liver cancer cell line, are frequently used to study the metabolism and toxicity of xenobiotics. nih.govnih.govdovepress.com While specific data on the uptake of this compound in HepG2 cells is not readily available, the general findings on PCB sulfates suggest that uptake is likely to occur and be influenced by the compound's structure. nih.gov

The mechanisms underlying the differential uptake of biphenyl sulfate congeners are not yet fully elucidated but are thought to involve specific transport proteins.

Structure-Activity Relationship (SAR) Analyses in Biological Contexts

Structure-activity relationship (SAR) analyses are essential for understanding how the molecular features of biphenyl sulfates correlate with their biological interactions and effects.

The biological activity of biphenyl compounds is intricately linked to their three-dimensional structure. Key molecular features that influence their interaction with biological systems include:

Planarity and Conformation: The rotational freedom around the bond connecting the two phenyl rings allows for different conformations. While a completely planar conformation is rare, the degree of planarity can affect how the molecule fits into the binding sites of receptors and enzymes. nih.gov

Substitution Patterns: The number, type, and position of substituents (e.g., hydroxyl groups, halogens) on the biphenyl rings are critical determinants of biological activity. nih.gov For instance, the arrangement of lateral substituents has been shown to be a key factor for the toxic effects of some halogenated biphenyls. nih.gov

Polarizability: The net polarizability of the molecule, influenced by its substituents, affects its binding affinity to biological targets. nih.gov

Computational methods are powerful tools for predicting and analyzing the interactions between small molecules like biphenyl sulfates and their biological targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. ddg-pharmfac.net By calculating the binding energy, molecular docking can help to identify potential biological targets and understand the structural basis of the interaction. researchgate.neteurjchem.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, allowing for a more realistic representation of the ligand-protein interaction and the stability of the complex. researchgate.netbeilstein-journals.org

These computational approaches have been applied to study various biphenyl derivatives, helping to elucidate their mechanisms of action and to predict the biological activity of new compounds. researchgate.neteurjchem.com For this compound, such simulations could predict its binding affinity to sulfotransferases, sulfatases, and other potential protein targets, thereby guiding further experimental investigations.

Data Tables

Table 1: Investigated Cell Lines and their Relevance

Cell LineTypeRelevance in Biphenyl Sulfate Research
N27 Rat dopaminergic neuronal cell lineModel for studying neurotoxic effects and cellular uptake in neurons. nih.gov
SH-SY5Y Human neuroblastoma cell lineUsed to investigate neurotoxicity, cellular uptake, and effects on neuronal cell cycle. nih.govnih.gov
HepG2 Human liver cancer cell lineA standard model for studying xenobiotic metabolism, hepatotoxicity, and cellular uptake in liver cells. nih.govnih.govdovepress.comresearchgate.net

Table 2: Key Enzymes in Biphenyl Sulfate Metabolism and Interaction

EnzymeFamilyPrimary FunctionPotential Interaction with Biphenyl Sulfates
Sulfotransferases (SULTs) TransferaseCatalyze the sulfation of various substrates. nih.govwikipedia.orgresearchgate.netFormation of biphenyl sulfates from hydroxylated precursors; potential for competitive inhibition. nih.gov
Arylsulfatase A (ARSA) HydrolaseHydrolysis of cerebroside-3-sulfate. wikipedia.orgnih.govnih.govPotential substrate or inhibitor, though direct evidence for 4-biphenylyl sulfate is lacking.
Arylsulfatase B (ARSB) HydrolaseHydrolysis of chondroitin-4-sulfate and dermatan sulfate. medlineplus.govnih.govwikipedia.orgmdpi.comuic.edunih.govcloud-clone.comPotential for interaction due to its role in hydrolyzing sulfated molecules.

Advanced Analytical Methodologies for the Characterization of Biphenyl Sulfates

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of biphenyl (B1667301) sulfates. The choice of technique is dictated by the analyte's properties and the analytical objective, whether it is quantification, purity assessment, or structural confirmation.

Due to their low volatility and thermal instability, sulfated conjugates like 4-biphenylyl sulfate (B86663) are not directly amenable to GC-MS analysis. jfda-online.com An analytical approach, therefore, involves a two-step process: enzymatic hydrolysis of the sulfate conjugate to its corresponding aglycone (4-hydroxybiphenyl), followed by chemical derivatization of the hydroxyl group to increase volatility and thermal stability. frontiersin.orgresearchgate.net

Derivatization is a crucial step that modifies the analyte to make it suitable for GC separation. research-solution.com Silylation is a common derivatization technique for compounds containing active hydrogens, such as phenols. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used to replace the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. nih.govsigmaaldrich.com This process significantly enhances the volatility of the analyte. weber.hugcms.cz The resulting TMS derivative of 4-hydroxybiphenyl can then be readily separated and detected with high sensitivity and specificity using GC-MS/MS. researchgate.netnih.gov Optimization of the derivatization reaction, including solvent, temperature, and time, is critical for achieving complete conversion and reproducible results. nih.govsigmaaldrich.com

Table 1: Common Derivatization Reagents for GC-MS Analysis of Phenolic Compounds

Reagent/Reagent Class Abbreviation Target Functional Group Derivative Formed Key Advantages
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Hydroxyl (-OH), Amine (-NH) Trimethylsilyl (TMS) ether Forms volatile and stable derivatives; widely used. sigmaaldrich.com
Pentafluorobenzyl Bromide PFBBr Phenols, Carboxylic Acids Pentafluorobenzyl (PFB) ether/ester Excellent for electron capture detection (ECD), enhancing sensitivity. research-solution.com

This table provides examples of derivatization reagents applicable to the analysis of the aglycone of 4-biphenylyl sulfate after hydrolysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the direct analysis of polar and non-volatile compounds like 4-biphenylyl sulfate, as it does not require derivatization. frontiersin.org This technique offers high sensitivity and specificity, making it ideal for detecting low concentrations of metabolites in complex biological fluids. nih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) systems are often employed to achieve rapid and high-resolution separations. frontiersin.orgnih.gov Reversed-phase chromatography, using columns such as C18, is a common approach. nih.govnih.gov The mobile phase typically consists of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govresearchgate.net

Mass spectrometric detection in negative ionization mode is particularly effective for sulfated compounds. frontiersin.orgnih.gov The fragmentation of the sulfate ester in the mass spectrometer provides structural information. Characteristic fragmentation patterns for sulfated metabolites include the neutral loss of sulfur trioxide (SO₃, 80 Da) and the generation of specific fragment ions such as the sulfur trioxide radical anion ([SO₃]⁻, m/z 80) or the bisulfate anion ([HSO₄]⁻, m/z 97). frontiersin.orgnih.gov Monitoring for these specific transitions in a Multiple Reaction Monitoring (MRM) experiment on a triple quadrupole mass spectrometer allows for highly selective and sensitive quantification. frontiersin.org

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is a robust and reliable technique for assessing the purity and stability of 4-biphenylyl sulfate potassium salt. nih.govresearchgate.netoup.com This method is widely used in quality control settings for the quantification of the main compound and the detection of any impurities or degradation products.

A typical HPLC method involves a reversed-phase column (e.g., C18) with an isocratic or gradient elution using a mobile phase mixture of water (often containing an acid like trifluoroacetic acid) and an organic solvent such as methanol (B129727) or acetonitrile. nih.gov Detection is commonly performed at a wavelength where the biphenyl chromophore exhibits strong absorbance, such as 254 nm. nih.govchromatographyonline.com The method can be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its linearity, accuracy, precision, and robustness for its intended purpose. nih.govoup.com Stability-indicating HPLC methods are specifically designed to separate the active compound from its potential degradation products, proving the method's utility in stability studies.

Table 2: Example HPLC Parameters for Biphenyl Compound Analysis

Parameter Condition Source
Column Luna C18 (250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase 1 mM Trifluoroacetic Acid (TFA) in Water : Methanol (40:60, v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection Photodiode Array (PDA) at 254 nm nih.gov

| Column Temperature | 40 °C | nih.gov |

This table summarizes typical conditions used for the HPLC analysis of biphenyl compounds, which can be adapted for 4-biphenylyl sulfate.

Sample Preparation and Extraction Protocols for Complex Matrices

The primary goal of sample preparation is to extract the analyte of interest from a complex matrix (e.g., urine, plasma), remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

The choice of extraction procedure depends on the properties of the analyte and the sample matrix. For 4-biphenylyl sulfate in biological fluids like urine or serum, common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govresearchgate.net

Protein Precipitation (PPT): For serum or plasma samples, PPT is a simple method where a cold organic solvent, such as methanol or acetonitrile, is added to precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte can be directly analyzed. This method was found to yield high analyte recoveries and minimal matrix effects for certain phenolic acids. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent like ethyl acetate. nih.govyoutube.com The pH of the aqueous phase can be adjusted to optimize the partitioning of acidic or basic compounds.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating analytes. youtube.com It utilizes a solid sorbent packed in a cartridge or well plate to retain the analyte, while interfering components are washed away. The analyte is then eluted with a small volume of an appropriate solvent. mdpi.com For an acidic compound like 4-biphenylyl sulfate, mixed-mode SPE sorbents that combine anion exchange and reversed-phase retention mechanisms can provide excellent selectivity and cleanup. youtube.com

To distinguish between the conjugated (sulfated) and unconjugated (free) forms of a biphenyl metabolite in a biological sample, a differential quantification approach involving enzymatic hydrolysis is employed. nih.govnih.gov This method allows for the determination of the total concentration of the metabolite after cleavage of the conjugate moiety.

The procedure involves analyzing two aliquots of the same sample. One aliquot is analyzed directly to measure the concentration of the free form (e.g., 4-hydroxybiphenyl). The second aliquot is treated with an arylsulfatase enzyme, which specifically cleaves the sulfate ester bond. frontiersin.orgnih.gov The most commonly used enzyme for this purpose is derived from Helix pomatia, as it exhibits broad arylsulfatase activity. nih.govdiva-portal.org Following incubation, this second aliquot is analyzed to determine the total concentration (initial free form plus the amount released from the sulfate conjugate). The concentration of the 4-biphenylyl sulfate can then be calculated by subtracting the concentration of the free form (from the first analysis) from the total concentration (from the second analysis). nih.gov It is crucial to optimize the hydrolysis conditions, including the enzyme source and concentration, incubation time, temperature, and pH, to ensure complete cleavage of the sulfate conjugate for accurate quantification. nih.gov

Derivatization Strategies for Enhanced Detection Sensitivity (e.g., Methoxy-PCBs)

The analysis of biphenyl sulfates, particularly in complex biological matrices, presents significant analytical challenges due to their polarity, low volatility, and the thermal lability of the sulfate group. nih.gov Direct analysis by gas chromatography (GC) is often not feasible. To overcome these limitations, derivatization strategies are employed to convert the analytes into forms that are more amenable to chromatographic separation and detection, thereby enhancing sensitivity and peak resolution. gcms.cz

A predominant strategy for the analysis of sulfated metabolites of polychlorinated biphenyls (PCBs) involves a two-step process: enzymatic hydrolysis followed by derivatization. nih.gov Initially, the PCB sulfate is hydrolyzed to its corresponding hydroxylated PCB (OH-PCB) metabolite. This is typically achieved using a sulfatase enzyme, such as one purified from Helix pomatia, which has demonstrated broad specificity for various PCB sulfates. researchgate.netacs.org

Following hydrolysis, the resulting OH-PCBs are derivatized to increase their volatility and thermal stability for GC analysis. nih.gov A common and effective method is the conversion of OH-PCBs to methoxy-PCBs (MeO-PCBs). researchgate.netacs.org This methylation step not only prepares the molecule for GC but also often improves its response in the detector. researchgate.net The resulting MeO-PCBs are less polar and more volatile, making them ideal for separation on standard GC columns and subsequent detection by mass spectrometry. nih.govresearchgate.net This entire process allows for the indirect but highly sensitive quantification of the original PCB sulfate. acs.org

While methylation to form MeO-PCBs is a key strategy for biphenyl sulfates, other derivatization techniques are widely used in GC for various functional groups. Silylation, for instance, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to derivatize polar compounds like phenols, increasing their volatility. researchgate.net

Table 1: Derivatization Strategies for Biphenyl Sulfates and Related Compounds

Analyte Class Derivatization Steps Resulting Derivative Analytical Technique Purpose Reference

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry (MS) is the cornerstone for the detection and quantification of biphenyl sulfates, valued for its high selectivity and sensitivity. Due to the challenges in analyzing the intact sulfate conjugates, MS is typically coupled with chromatographic separation and the derivatization strategies mentioned previously. nih.gov

High-Resolution Mass Spectrometry Approaches

High-resolution mass spectrometry (HRMS) offers significant advantages for the characterization of biphenyl sulfate metabolites. Techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are powerful tools for identifying a wide range of polar metabolites, including sulfated, hydroxylated, and methoxylated PCBs, directly in complex samples. researchgate.net

The primary benefit of HRMS is its ability to provide highly accurate mass measurements, which facilitates the determination of elemental compositions for unknown compounds. This is crucial for distinguishing between metabolites with very similar molecular weights and for identifying novel transformation products in environmental or biological systems. This high degree of certainty in identification is essential for understanding the metabolic pathways of parent compounds like PCBs.

Development and Validation of Quantitative Assays

The development of robust and validated quantitative assays is critical for accurately determining the concentrations of biphenyl sulfates in various matrices. A well-established method involves the extraction of PCB sulfates from a sample, such as human serum, followed by enzymatic hydrolysis and derivatization to MeO-PCBs, which are then quantified using gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.govresearchgate.net

The validation of these assays involves several key steps to ensure reliability and accuracy. Internal standards, particularly stable isotope-labeled analogues of the target analytes (e.g., ¹³C-labeled OH-PCBs), are spiked into samples at the beginning of the procedure. nih.gov These standards mimic the behavior of the native analytes through extraction, hydrolysis, and derivatization, allowing for precise correction of any analyte loss during sample preparation and analysis.

Method validation also includes the determination of performance characteristics such as the limit of detection (LOD) and limit of quantification (LOQ), accuracy (measured as recovery of spiked standards), and precision. nih.gov For example, a sensitive and specific method was developed for determining up to 74 different PCB sulfate congeners in human serum. nih.gov In a study utilizing such a method, researchers were able to identify and quantify numerous PCB sulfates in pooled human serum, with some congeners present at concentrations up to 3970 pg/g. nih.govacs.org

Table 2: Concentrations of Selected PCB Sulfate Congeners Detected in Human Serum Samples

PCB Sulfate Congener Mean Concentration (pg/g fresh weight) - Urban Cohort Mean Concentration (pg/g fresh weight) - Rural Cohort Key Findings Reference
Total Assessed PCB Sulfates 3400 1800 Significantly higher concentrations were found in the urban cohort compared to the rural cohort. nih.gov
4-PCB 2 sulfate N/A N/A Contributed over 90% of the total assessed PCB sulfates in most individuals. nih.gov
4'-PCB 2 sulfate N/A N/A Contributed over 90% of the total assessed PCB sulfates in most individuals. nih.gov
2'-PCB 3 sulfate N/A N/A Contributed over 90% of the total assessed PCB sulfates in most individuals. nih.gov
4'-PCB 3 sulfate N/A N/A Contributed over 90% of the total assessed PCB sulfates in most individuals. nih.gov
4-PCB 11 sulfate N/A N/A Contributed over 90% of the total assessed PCB sulfates in most individuals. nih.gov
4'-PCB 18 sulfate N/A N/A Contributed over 90% of the total assessed PCB sulfates in most individuals. nih.gov
4'-PCB 25 sulfate N/A N/A Contributed over 90% of the total assessed PCB sulfates in most individuals. nih.gov
4-PCB 52 sulfate N/A N/A Contributed over 90% of the total assessed PCB sulfates in most individuals. nih.gov
Unnamed Congener 1 1200 - 3970 N/A One of three congeners with the highest concentrations in a pooled serum sample. nih.govacs.org
Unnamed Congener 2 1200 - 3970 N/A One of three congeners with the highest concentrations in a pooled serum sample. nih.govacs.org
Unnamed Congener 3 1200 - 3970 N/A One of three congeners with the highest concentrations in a pooled serum sample. nih.govacs.org

N/A: Specific mean concentrations for individual congeners were not provided in the referenced summary, but their significance to the total was noted.

Environmental Distribution and Biogeochemical Cycling of Biphenyl Sulfates

Occurrence and Presence in Environmental Compartments

While specific data on the widespread environmental concentrations of 4-biphenylyl sulfate (B86663) potassium salt are limited, its precursor, biphenyl (B1667301), is a known environmental pollutant. The formation of biphenyl sulfate conjugates, including the 4-biphenylyl sulfate form, is a recognized metabolic pathway for biphenyl in organisms. nih.govepa.gov For instance, in male F344 rats, 4-hydroxybiphenyl-O-sulfate constituted about 90% of the sulfate conjugates found in urinary crystals. epa.gov This indicates a potential for its introduction into the environment through waste streams. The physicochemical properties of biphenyls, such as their lipophilicity and semi-volatility, contribute to their widespread environmental contamination. nih.gov Biphenyl sulfates, being water-soluble metabolites, are likely to be found in aqueous environmental compartments.

Environmental Degradation Pathways of Biphenyls and Their Sulfate Conjugates

The persistence of biphenyl and its derivatives, including 4-biphenylyl sulfate, in the environment is determined by various degradation processes. These can be broadly categorized into abiotic and biotic transformations.

Abiotic Transformation Processes (e.g., Photooxidative Degradation)

Abiotic degradation involves non-biological processes that transform chemical compounds. snu.ac.kr For biphenyl and its derivatives, this can include photooxidative degradation, where light energy drives oxidation-reduction reactions. snu.ac.kr Advanced oxidation processes (AOPs) based on sulfate radicals (SO₄•⁻) have been investigated for the degradation of polychlorinated biphenyls (PCBs) and biphenyl. nih.gov These highly reactive radicals can effectively break down these compounds. However, the presence of certain ions, such as chloride, can inhibit the transformation of biphenyl by reacting with the sulfate radicals to produce less reactive chlorine radicals. nih.gov The stability of biphenyl sulfate esters is also a factor; for example, the C-O bond length in the molecule can predict its stability, with certain structural configurations being more resistant to degradation. nih.gov

Biotic Degradation by Microbial Populations

Biotic degradation, or biodegradation, mediated by microorganisms, is a significant pathway for the removal of organic pollutants from the environment. snu.ac.kr

Under aerobic conditions, in the presence of oxygen, various microorganisms can degrade biphenyls. nih.gov The initial step in the aerobic degradation of biphenyl is typically catalyzed by biphenyl 2,3-dioxygenase, an enzyme that introduces oxygen atoms into the biphenyl ring structure. nih.gov This leads to the formation of intermediates that can be further metabolized. nih.gov Numerous bacterial species have been identified that can carry out this process, with two primary microbial pathways, the bph and rdh pathways, being described for PCB transformation. researchgate.net The efficiency of aerobic biodegradation can be influenced by environmental factors such as temperature. For example, the degradation of Aroclor 1221, a commercial PCB mixture, by Arctic soil microflora was significantly more extensive at 30°C compared to 7°C. asm.orgnih.gov

Table 1: Aerobic Biodegradation of Biphenyl and Aroclor 1221 by Soil Microorganisms

ContaminantSoil TypeTemperature (°C)Degradation/RemovalReference
[¹⁴C]BiphenylPCB-contaminated Arctic soil301.2 to 1.4 mg/g dry soil/day nih.gov
[¹⁴C]BiphenylPCB-contaminated Arctic soil70.52 to 1.0 mg/g dry soil/day nih.gov
Aroclor 1221PCB-contaminated Arctic soil slurries3071 to 76% removal asm.orgnih.gov
Aroclor 1221PCB-contaminated Arctic soil slurries714 to 40% removal asm.orgnih.gov
Aroclor 1221Pure cultures from Arctic soil754 to 60% removal nih.gov

In anoxic environments, where oxygen is absent, sulfate-reducing bacteria (SRB) play a crucial role in the degradation of organic compounds. frontiersin.org These bacteria use sulfate as a terminal electron acceptor for their respiration. frontiersin.orgnih.gov Enrichment cultures of SRB have been shown to completely oxidize biphenyl to carbon dioxide. nih.gov A key intermediate identified in this anaerobic degradation pathway is biphenyl-4-carboxylic acid. nih.gov This finding is consistent with the general pattern of anaerobic catabolism of many aromatic hydrocarbons, where carboxylic acids are central metabolites. nih.gov SRB are metabolically versatile and can utilize a wide range of organic compounds as electron donors. frontiersin.orgwur.nl Their activity is significant in anoxic marine sediments, where sulfate reduction can account for a large portion of organic matter mineralization. frontiersin.org

Environmental Partitioning and Mobility Characteristics

The movement and distribution of 4-biphenylyl sulfate potassium salt in the environment are influenced by its physical and chemical properties. As a sulfate conjugate, it is more water-soluble than its parent compound, biphenyl. nih.gov This increased water solubility suggests a higher potential for mobility in aqueous systems, such as groundwater and surface water.

The partitioning of organic compounds between water and solid phases (e.g., soil, sediment) is a key factor in their environmental transport. The mobility of sulfate itself in environments like peatlands is known to be affected by factors such as water table fluctuations and the degree of peat decomposition. frontiersin.org In mining-influenced environments, the mobilization of metals and sulfur from tailings is significantly impacted by redox conditions, with oxic (oxygen-rich) conditions generally leading to higher mobilization rates for many contaminants. nih.gov While specific studies on the partitioning behavior of 4-biphenylyl sulfate are scarce, its hydrophilic nature suggests it would have a lower tendency to adsorb to soil and sediment compared to the more lipophilic biphenyl. This could lead to greater transport in water and a different environmental distribution profile.

Soil-Water Partitioning Properties

The partitioning of this compound between soil and water is a complex process governed by the properties of the soil and the chemical itself. As an organic salt, it is expected to be water-soluble, which would suggest a lower tendency to sorb to soil particles compared to its non-ionic parent compound, biphenyl. However, the biphenyl portion of the molecule is hydrophobic and can interact with organic matter in the soil.

The sorption of organic chemicals in soil is often described by the organic carbon-normalized partition coefficient (Koc). For non-ionizing organic compounds, Koc values can be estimated from the octanol-water partition coefficient (Kow). epa.gov The sorption of ionizable organic chemicals, however, is also significantly influenced by soil pH. epa.govnih.gov

Studies on biphenyl have shown that its sorption to soil increases with time and is influenced by the organic matter content of the soil. nih.gov For instance, the sorption of biphenyl to clay minerals like illite (B577164) and bentonite (B74815) has been documented, with partition coefficients ranging from 20.3 ± 0.3 to 120 ± 8 cm³/g. internationalscholarsjournals.com The presence of organic matter is a dominant factor in the sorption of biphenyl. internationalscholarsjournals.com For polychlorinated biphenyls (PCBs), there is a strong correlation between their adsorption in soil and the soil's organic matter and clay content. researchgate.netscribd.com

A summary of relevant soil-water partitioning information for related compounds is presented in the table below.

Compound/ClassSoil-Water Partitioning BehaviorReference(s)
BiphenylSorption increases with soil organic matter content. Access to internal clay surfaces is a function of the ionic strength of the soil solution. nih.govinternationalscholarsjournals.com
Polychlorinated Biphenyls (PCBs)Strongly adsorbed in soils with higher organic matter content. Adsorption constants depend on organic matter and clay content. researchgate.netscribd.com
Ionizable Organic ChemicalsPartitioning is significantly influenced by soil pH in addition to organic carbon content. epa.govnih.gov

Volatilization and Adsorption Behavior in Environmental Media

The volatilization of a chemical is its tendency to move from a liquid or solid phase into the air. Due to its nature as a salt, this compound is expected to have a very low vapor pressure and therefore, negligible volatility. The formation of organic salts is known to significantly reduce the volatility of organic compounds. nih.govacs.org Studies on the volatility of organic acids have shown that their conversion to organic salts leads to the formation of low-volatility material. nih.govacs.org

The adsorption behavior of this compound in environmental media is dictated by the interplay of its hydrophobic and ionic characteristics. The biphenyl moiety can adsorb to soil organic matter through hydrophobic interactions. nih.govinternationalscholarsjournals.com The negatively charged sulfate group can interact with positively charged sites on soil minerals and organic matter, or be repelled by negatively charged sites, a process that is dependent on the soil's pH and cation exchange capacity.

Research on biphenyl indicates that its sorption to soil can increase over time, a phenomenon known as aging, which can lead to decreased bioavailability. nih.gov The adsorption of polychlorinated biphenyls (PCBs) is also strongly influenced by the organic matter content of the soil. researchgate.netscribd.com For this compound, the presence of the polar sulfate group would likely increase its mobility in soil compared to the parent biphenyl, but its adsorption to certain soil types, particularly those with significant organic matter or specific mineralogy, cannot be discounted.

Bioaccumulation Potential in Non-Human Organisms (e.g., aquatic organisms, plants)

Bioaccumulation is the process by which organisms accumulate a substance at a faster rate than they can eliminate it. The bioaccumulation potential of a chemical is often related to its lipophilicity (tendency to dissolve in fats and oils) and its resistance to metabolic degradation.

The parent compound, biphenyl, is lipophilic and has the potential to bioaccumulate. However, the addition of a sulfate group to form 4-biphenylyl sulfate significantly increases its water solubility. This increased water solubility generally leads to a lower potential for bioaccumulation in the fatty tissues of organisms. The metabolism of PCBs, which are structurally similar to biphenyl, involves hydroxylation and subsequent conjugation with sulfates and glucuronic acid to facilitate excretion. cdc.gov

Studies on polychlorinated biphenyls (PCBs) have shown that they can bioaccumulate and biomagnify in food chains. mdpi.com For example, concentrations of PCBs in biota from Qilianyu Island in the South China Sea ranged from 6.88 to 519.1 ng/g lipid weight. mdpi.com However, the metabolic conversion of PCBs to their sulfated metabolites is a detoxification pathway that enhances their elimination from the body. researchgate.net

The uptake of sulfated compounds by aquatic organisms can also be influenced by the concentration of sulfate in the surrounding water. For instance, increased sulfate concentrations have been shown to reduce the bioconcentration and toxicity of selenate, another inorganic anion, in freshwater organisms. nih.govresearchgate.netkevinbrix.com This suggests a potential for competitive inhibition of uptake between sulfate and other sulfated compounds.

While specific bioaccumulation data for this compound are not available, the table below summarizes the bioaccumulation potential of related compounds.

Compound/ClassBioaccumulation PotentialInfluencing FactorsReference(s)
BiphenylPotential to bioaccumulate due to its lipophilic nature.Lipid content of organisms, metabolic capacity. cdc.gov
Polychlorinated Biphenyls (PCBs)High potential for bioaccumulation and biomagnification, particularly for highly chlorinated congeners.Degree of chlorination, lipid solubility, resistance to metabolism. cdc.govmdpi.com
PCB SulfatesGenerally lower bioaccumulation potential than parent PCBs due to increased water solubility.Rate of excretion, potential for specific transport mechanisms. researchgate.net
SelenateBioconcentration and toxicity are reduced by increasing sulfate concentrations in the water.Competitive uptake with sulfate. nih.govresearchgate.netkevinbrix.com

Future Research Directions and Unexplored Avenues in Biphenyl Sulfate Research

Refinement of Predictive Models for Biphenyl (B1667301) Sulfate (B86663) Biotransformation and Interaction

The biotransformation of biphenyls into their sulfate conjugates is a critical step that dictates their biological activity and clearance. While the involvement of sulfotransferase (SULT) enzymes is known, predicting the specific outcomes of these reactions remains a challenge. optibrium.com Future research must focus on developing more sophisticated predictive models.

Current models often struggle with the regioselectivity of SULT enzymes. optibrium.com Research indicates that the SULT binding pocket's steric and orientation factors are more influential on metabolism sites than the catalytic reaction's activation energy. optibrium.com Therefore, future models should be ligand-based and incorporate detailed structural information of the enzyme's active site. Machine learning algorithms, trained on large datasets of known sulfation reactions, could significantly improve prediction accuracy for where on the biphenyl scaffold sulfation will occur. researchgate.net

These models are essential for anticipating how structurally diverse biphenyls, such as polychlorinated biphenyls (PCBs), are metabolized into potentially bioactive or toxic sulfated forms. nih.gov An integrated approach, combining kinetic modeling with constraint-based methods like flux balance analysis (FBA), could predict metabolic fluxes through the sulfur assimilation pathway on a genome-wide scale. nih.gov

Table 1: Predictive Modeling Approaches for Biphenyl Sulfate Biotransformation

Modeling ApproachPrincipleApplication in Biphenyl Sulfate Research
Ligand-Based QSARCorrelates structural/physicochemical properties of molecules with their biological activity or metabolic fate.Predicting the sulfation potential and regioselectivity on the biphenyl ring based on its substituent patterns.
Machine Learning (e.g., SVM, Random Forest)Uses algorithms to learn from large datasets of known biotransformations to predict outcomes for new compounds. researchgate.netDeveloping highly accurate models for predicting sites of sulfation by SULT enzymes and interaction with biological targets. optibrium.com
Kinetic ModelingUses differential equations to describe reaction rates and changes in metabolite concentrations over time. nih.govSimulating the dynamics of 4-biphenylyl sulfate formation and its subsequent metabolic fate within a specific pathway.
Dynamic Flux Balance Analysis (dFBA)A constraint-based modeling approach that predicts metabolic flux distribution throughout a metabolic network over time. nih.govUnderstanding the system-level metabolic response to biphenyl exposure and the channeling of sulfur toward sulfate conjugation.

Identification of Novel Biological Targets and Interacting Pathways

While it is established that sulfuric acid biphenyl-4-yl ester is implicated in processes like the formation of urinary calculi and urinary bladder cancer, the full spectrum of its biological targets remains largely uncharacterized. nih.gov Research on related compounds provides clues for future investigation. For instance, hydroxylated metabolites of PCBs, the precursors to sulfated conjugates, are known to potently inhibit estrogen sulfotransferase. nih.gov Furthermore, certain PCB methyl sulfone metabolites exhibit high-affinity binding in lung tissues, and other biphenyl structures have been shown to target proteins like the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the Aryl Hydrocarbon Receptor (AHR). nih.govnih.govmdpi.com

Future research should employ target-based screening approaches to identify specific proteins and receptors that interact with 4-biphenylyl sulfate. Techniques such as affinity chromatography-mass spectrometry and cellular thermal shift assays (CETSA) could uncover novel binding partners. Identifying these targets is the first step in delineating the molecular pathways through which biphenyl sulfates exert their biological effects, whether in toxicity or as potential therapeutic agents. portlandpress.com

Table 2: Potential Biological Targets for Biphenyl Sulfate Research

Potential Target/PathwayEvidence from Related CompoundsPotential Implication of Interaction
Estrogen Sulfotransferase (SULT1E1)Potent inhibition by hydroxylated PCB metabolites. nih.govDisruption of estrogen homeostasis and endocrine signaling.
Aryl Hydrocarbon Receptor (AHR)AHR is a key mediator of toxicity for dioxin-like PCBs. mdpi.comActivation of xenobiotic metabolism pathways and potential immunomodulatory or toxic effects.
Ion Channels (e.g., TRPV1)Biphenyl-4-carboxamide derivatives act as TRPV1 antagonists. nih.govModulation of sensory perception or neuronal signaling pathways.
Programmed Death-Ligand 1 (PD-L1)Small molecules with a "phenoxymethyl-biphenyl" core can target PD-L1. acs.orgImmune checkpoint modulation, with potential applications in oncology.
Mitochondrial Carriers (e.g., SLC25A4)Mutations in SLC25A4 are linked to cardiac hypertrophy. nih.govInterference with cellular energy metabolism and mitochondrial function.

Development of Advanced Synthetic Routes for Structurally Complex Biphenyl Sulfate Conjugates

The synthesis of biphenyl derivatives is a well-established field, with methods like the Suzuki-Miyaura cross-coupling reaction being particularly powerful due to their mild conditions and tolerance of various functional groups. researchgate.netnih.gov These methods have been successfully applied to create biphenyl-sulfamates and other related structures. researchgate.netnih.gov

However, future research requires the development of synthetic strategies to create more complex and structurally diverse biphenyl sulfate conjugates. This includes synthesizing conjugates with varied substitution patterns, incorporating stable isotopes for metabolic tracking, or attaching fluorescent tags for imaging studies. Advancements are needed in protecting group strategies for the sulfate moiety to improve yields and allow for more intricate molecular designs. nih.gov The ability to synthesize a library of diverse biphenyl sulfate analogues is crucial for structure-activity relationship (SAR) studies and for developing specific molecular probes to investigate biological interactions.

Table 3: Key Synthetic Reactions for Biphenyl Derivatives

ReactionDescriptionUtility for Biphenyl Sulfate Conjugates
Suzuki-Miyaura CouplingA palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. nih.govHighly efficient for creating the core biphenyl structure with a wide range of functional groups. researchgate.net
Negishi Cross-CouplingA palladium- or nickel-catalyzed reaction of an organozinc compound with an organohalide. nih.govOffers an alternative to Suzuki coupling, sometimes with different substrate scope or reactivity.
Sulfation of PhenolsReaction of a phenolic hydroxyl group (e.g., on hydroxybiphenyl) with a sulfating agent like sulfur trioxide-pyridine complex.Direct method to introduce the sulfate ester group onto a pre-formed biphenyl scaffold. nih.gov
TCE-Protected SulfationUse of 2,2,2-trichloroethyl (TCE) as a protecting group for the sulfate ester during synthesis. nih.govnih.govEnables more complex multi-step syntheses by protecting the labile sulfate group.

Elucidation of Environmental Formation Mechanisms and Long-Term Fate

Biphenyls and their halogenated derivatives like PCBs and PBBs are persistent organic pollutants (POPs). nih.govehn.orgwikipedia.org The formation of 4-biphenylyl sulfate in organisms is often a metabolic consequence of exposure to these environmental contaminants. nih.gov While the metabolism of the parent compounds is slow, their persistence means that living systems can be exposed over long periods, leading to the continuous formation of metabolites like biphenyl sulfates. wikipedia.org

A significant gap exists in understanding the long-term environmental fate of these sulfated metabolites. Future research must investigate their persistence, potential for bioaccumulation, and ultimate degradation pathways in various environmental matrices like soil and water. nih.gov It is crucial to determine if these sulfate conjugates are stable terminal metabolites or if they can be desulfated back to their parent hydroxybiphenyls, potentially re-entering toxicological pathways. Long-term studies are needed to assess the ecotoxicological risks associated with the accumulation of biphenyl sulfates in the environment and their potential impact on ecosystems and human health through the food chain. ehn.orgresearchgate.net

Table 4: Factors Influencing the Environmental Fate of Biphenyl Sulfates

FactorDescriptionResearch Question
Chemical StabilityThe inherent resistance of the sulfate ester bond to hydrolysis under various environmental pH and temperature conditions.What is the environmental half-life of 4-biphenylyl sulfate in aquatic systems?
BiodegradationThe breakdown of the compound by microorganisms in soil and water.Are there microbial enzymes (sulfatases) in the environment capable of cleaving the sulfate group?
BioaccumulationThe accumulation of the compound in organisms at a rate faster than its elimination.Does 4-biphenylyl sulfate accumulate in aquatic or terrestrial organisms, and does it biomagnify up the food chain?
Sorption/MobilityThe tendency of the compound to bind to soil and sediment particles, affecting its transport in the environment.How mobile is 4-biphenylyl sulfate in soil, and what is its potential to leach into groundwater?

Integration of Multi-Omics Approaches in Biphenyl Sulfate Research

To gain a holistic understanding of the biological impact of 4-biphenylyl sulfate, future research must integrate multiple "omics" technologies. thermofisher.com A multi-omics approach—combining genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive, system-level view of the cellular and organismal response to exposure. nih.govnih.govmdpi.com

For example, transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated upon exposure, pointing to affected signaling pathways. Proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can measure global changes in small molecule metabolites, providing a direct readout of the metabolic state. thermofisher.comnih.gov Integrating these data layers can help build comprehensive models of the compound's mechanism of action, identify novel biomarkers of exposure or effect, and reveal complex interactions that would be missed by studying a single omics layer alone. nih.govyoutube.com

Table 5: Application of Multi-Omics in Biphenyl Sulfate Research

Omics TechnologyData GeneratedSpecific Research Application
GenomicsDNA sequence variations (e.g., SNPs). thermofisher.comIdentifying genetic polymorphisms in SULT enzymes that affect an individual's susceptibility to biphenyl toxicity.
TranscriptomicsGene expression levels (RNA). thermofisher.comProfiling changes in gene expression in liver or bladder cells exposed to 4-biphenylyl sulfate to identify affected pathways.
ProteomicsProtein abundance and modifications. thermofisher.comIdentifying specific protein targets that bind to 4-biphenylyl sulfate and characterizing downstream signaling effects.
MetabolomicsAbundance of small molecule metabolites. thermofisher.commdpi.comMeasuring global metabolic perturbations caused by 4-biphenylyl sulfate to identify biomarkers of exposure and metabolic dysfunction.
Integrative OmicsCombined analysis of multiple data layers. nih.govfrontiersin.orgConstructing comprehensive network models of the compound's mechanism of action, from gene to metabolite.

Q & A

Q. Advanced

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Compare retention times with certified reference standards .
  • NMR : ¹H and ¹³C NMR confirm aromatic proton environments and sulfate conjugation.
  • Mass spectrometry : High-resolution MS verifies molecular ion peaks (e.g., m/z 289.37 for [C₁₂H₁₀KO₄S]⁺) .

Why is the potassium counterion critical for the compound’s solubility and stability?

Basic
The potassium ion increases aqueous solubility due to its high charge density, facilitating use in biological assays. It also stabilizes the sulfate moiety against hydrolysis under neutral pH conditions, enhancing shelf life .

How should researchers address discrepancies between gravimetric and chromatographic sulfate quantification results?

Q. Advanced

  • Cross-validation : Use ion chromatography to resolve conflicts.
  • Interference checks : Test for competing anions (e.g., phosphate) that may inhibit BaSO₄ precipitation.
  • Sample preparation : Ensure complete dissolution and avoid organic contaminants that affect HPLC baselines .

What storage conditions prevent degradation of this compound?

Basic
Store at -20°C in airtight, light-resistant containers with desiccants to minimize hygroscopic absorption and photodegradation. Monitor for discoloration or precipitate formation as degradation indicators .

How can stability studies under varying pH conditions be designed for this compound?

Q. Advanced

  • Prepare buffer solutions (pH 2–12) and incubate the compound at 37°C.
  • Analyze aliquots at intervals using LC-MS to quantify degradation products (e.g., free biphenyl derivatives).
  • Kinetic modeling (e.g., Arrhenius plots) predicts shelf life under accelerated conditions .

What stoichiometric calculations are essential for precursor preparation?

Basic
For a reaction yielding 1 mole of product:

  • Calculate sulfonating agent (e.g., H₂SO₄) in 10% molar excess to ensure complete conversion.
  • Neutralization requires 2 moles of KOH per mole of sulfate acid intermediate.
Mass of KOH=Moles of sulfate×2×MKOHPurity of KOH\text{Mass of KOH} = \frac{\text{Moles of sulfate} \times 2 \times M_{\text{KOH}}}{\text{Purity of KOH}}

Adjust for solvent volume to maintain solubility .

How can batch-to-batch variability in synthesized material be minimized?

Q. Advanced

  • Quality control : Mandate HPLC purity >95% and NMR conformity.
  • Reagent standardization : Use anhydrous solvents and pre-dried KOH.
  • Process automation : Control reaction parameters (temperature, stirring) via programmable systems. Document deviations for root-cause analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.